Cas no 1397003-14-3 (2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid)
2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-[(1-adamantylcarbonyl)amino]-3-phenylpropanoic acid
- 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid
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- Inchi: 1S/C20H25NO3/c22-18(23)17(9-13-4-2-1-3-5-13)21-19(24)20-10-14-6-15(11-20)8-16(7-14)12-20/h1-5,14-17H,6-12H2,(H,21,24)(H,22,23)
- InChI Key: CPOZZGCEUIQCFV-UHFFFAOYSA-N
- SMILES: O=C(C12CC3CC(CC(C3)C1)C2)NC(C(=O)O)CC1C=CC=CC=1
2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B401648-10mg |
2-(adamantan-1-ylformamido)-3-phenylpropanoic acid |
1397003-14-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B401648-50mg |
2-(adamantan-1-ylformamido)-3-phenylpropanoic acid |
1397003-14-3 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B401648-100mg |
2-(adamantan-1-ylformamido)-3-phenylpropanoic acid |
1397003-14-3 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM477005-250mg |
2-(adamantan-1-ylformamido)-3-phenylpropanoic acid |
1397003-14-3 | 95%+ | 250mg |
$312 | 2023-02-18 | |
| Chemenu | CM477005-500mg |
2-(adamantan-1-ylformamido)-3-phenylpropanoic acid |
1397003-14-3 | 95%+ | 500mg |
$560 | 2023-02-18 | |
| Chemenu | CM477005-1g |
2-(adamantan-1-ylformamido)-3-phenylpropanoic acid |
1397003-14-3 | 95%+ | 1g |
$738 | 2023-02-18 | |
| Enamine | EN300-55037-0.05g |
2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid |
1397003-14-3 | 98% | 0.05g |
$155.0 | 2023-02-10 | |
| Enamine | EN300-55037-0.1g |
2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid |
1397003-14-3 | 98% | 0.1g |
$232.0 | 2023-02-10 | |
| Enamine | EN300-55037-0.25g |
2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid |
1397003-14-3 | 98% | 0.25g |
$331.0 | 2023-02-10 | |
| Enamine | EN300-55037-0.5g |
2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid |
1397003-14-3 | 98% | 0.5g |
$524.0 | 2023-02-10 |
2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid Suppliers
2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid
Introduction to 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid (CAS No. 1397003-14-3)
2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid, identified by its Chemical Abstracts Service number 1397003-14-3, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules characterized by its unique structural features, which include an adamantan-1-yl moiety and a phenylpropanoic acid backbone. The presence of these functional groups imparts distinct chemical and biological properties, making it a promising candidate for further exploration in therapeutic applications.
The adamantan-1-yl group, known for its rigid and stable structure, enhances the metabolic stability of the molecule, a crucial factor in drug development. This stability is particularly valuable in the design of bioactive compounds that require prolonged circulation in the body. Additionally, the formamido linkage introduces a polar region, which can interact favorably with biological targets, thereby increasing the compound's binding affinity and efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid with various biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. For instance, preliminary computational analyses indicate potential interactions with cyclooxygenase (COX) enzymes, which are key players in the synthesis of prostaglandins—mediators of pain, inflammation, and fever.
The phenylpropanoic acid moiety further contributes to the compound's pharmacological profile by providing a hydrophobic surface that can facilitate membrane penetration. This characteristic is particularly relevant for drugs designed to act on membrane-bound receptors or intracellular targets. Moreover, the phenyl ring can engage in π-stacking interactions with aromatic residues in protein targets, enhancing binding stability and specificity.
In vitro studies have begun to elucidate the pharmacological potential of 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid. Initial experiments have shown promising results in terms of anti-inflammatory activity, with reductions in pro-inflammatory cytokine production observed at submicromolar concentrations. These findings align with the growing interest in developing small-molecule inhibitors targeting inflammatory pathways as therapeutic agents for chronic diseases such as rheumatoid arthritis and inflammatory bowel disease.
The structural motif of this compound also resembles certain known bioactive scaffolds used in drug development. By leveraging existing knowledge from related molecules, researchers can accelerate the optimization process to enhance potency, selectivity, and pharmacokinetic properties. The rigid adamantan-1-yl core provides a scaffold for derivatization, allowing chemists to explore diverse chemical space while maintaining structural integrity.
One of the most compelling aspects of 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid is its potential for modulating protein-protein interactions (PPIs). Many therapeutic targets are involved in complex signaling networks where multiple proteins interact to regulate cellular processes. Small molecules that can disrupt or enhance these interactions offer novel therapeutic strategies. The unique combination of functional groups in this compound makes it a versatile tool for investigating PPIs relevant to diseases such as cancer and neurodegeneration.
Recent research has also highlighted the importance of solvent effects on the conformational behavior of such compounds. Studies using molecular dynamics simulations have revealed that the presence of polar solvents can influence the orientation of the formamido group, thereby affecting its reactivity and binding properties. This underscores the need for careful consideration of experimental conditions when evaluating biological activity.
The synthesis of 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid presents both challenges and opportunities for synthetic chemists. The incorporation of multiple functional groups requires precise control over reaction conditions to avoid side products. However, advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one with high yields and purity. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly valuable in building carbon-carbon bonds efficiently.
Future directions in research on this compound may include exploring its potential as an intermediate for more complex drug candidates or investigating its role as a lead molecule for structure-based drug design. High-throughput screening campaigns could identify derivatives with enhanced biological activity or improved pharmacokinetic profiles. Additionally, studies on its metabolic stability and toxicity will be essential before considering clinical translation.
The broader implications of this research extend beyond individual compounds to the development of novel chemical libraries for drug discovery. The structural features present in 2-[(adamantan-1-yl)formamido]-3-phenylpropanoic acid provide a template for generating related molecules with tailored properties. By systematically modifying key functional groups or exploring different substitution patterns on the phenyl ring or adamantine core, researchers can create libraries rich in bioactive candidates.
In conclusion,2-[ ( adamantan -1 - yl ) formamido ] - 3 - phen ylprop ano ic ac id ( CAS No . 1397003 - 14 - 3 ) represents an intriguing molecule with significant potential in medicinal chemistry and drug development . Its unique structural features , combined with promising preliminary biological data , make it a valuable asset for further exploration . As research continues to uncover new therapeutic targets and develop innovative synthetic strategies , compounds like this one will play an increasingly important role in addressing unmet medical needs .
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